molecular formula C15H14N2OS B2891591 N-isopropylthieno[2,3-b]quinoline-2-carboxamide CAS No. 478079-42-4

N-isopropylthieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2891591
CAS No.: 478079-42-4
M. Wt: 270.35
InChI Key: VOJCKPWLRVVDBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-isopropylthieno[2,3-b]quinoline-2-carboxamide” is a quinoline-carboxamide derivative . It has a molecular formula of C15H14N2OS . Quinoline-carboxamide derivatives have been studied for their potential as anti-proliferative agents and apoptotic inducers .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline ring system, which is essentially planar . The exact structural details specific to “this compound” are not available in the retrieved papers.

Scientific Research Applications

Radioligand Development for PET Imaging

Quinoline-2-carboxamide derivatives, similar in structure to N-isopropylthieno[2,3-b]quinoline-2-carboxamide, have been developed as potential radioligands for positron emission tomography (PET) imaging. These compounds, including N-[methyl-11C]-3-methyl-4-phenyl-N-(phenylmethyl)quinoline-2-carboxamide, have shown high specific binding to peripheral benzodiazepine type receptors (PBR) in vivo, suggesting their usefulness in the noninvasive assessment of PBR with PET for various biological and medical applications (Matarrese et al., 2001).

Antibacterial and Antifungal Agents

A selective synthesis of novel quinoline carboxamides has been developed, showing significant antibacterial activity against Bacillus subtilis and Staphylococcus aureus, as well as high antifungal activity against Candida Albicans. These findings highlight the potential of quinoline carboxamide derivatives in the development of new antibacterial and antifungal therapies (Moussaoui et al., 2021).

Inhibition of Poly(ADP-ribose)Polymerase-1 (PARP-1)

Quinoline-8-carboxamides have been designed and synthesized as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an important target enzyme in drug design. These inhibitors demonstrate therapeutic activities across a wide variety of conditions, with certain compounds showing potent inhibitory effects, suggesting their potential application in the treatment of diseases where PARP-1 is implicated (Lord et al., 2009).

Photocatalytic and Magnetic Properties

Quinoline–imidazole–monoamide ligands have been incorporated into octamolybdate-based complexes, exhibiting electrocatalytic activities and photocatalytic properties for degrading organic dyes. These complexes also display antiferromagnetic behavior, indicating their potential use in various catalytic and material science applications (Li et al., 2020).

Antiproliferative Activity

Thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives, closely related to this compound, have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Compounds within this class demonstrated significant activity, particularly against melanoma and breast cancer cell lines, suggesting their potential as antitumor agents (Hung et al., 2014).

Mechanism of Action

Target of Action

The primary target of N-isopropylthieno[2,3-b]quinoline-2-carboxamide is Pim-1 kinase , a protein kinase that plays a crucial role in cell survival and proliferation . This compound has shown potential as an anticancer agent, particularly against cell lines such as MCF-7, CACO, HepG-2, and HCT-116 .

Mode of Action

This compound interacts with its target, Pim-1 kinase, by inhibiting its activity . This inhibition leads to a decrease in cell survival and proliferation, making it a promising strategy for cancer treatments . The compound also induces apoptosis, a process of programmed cell death, by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 .

Biochemical Pathways

The compound affects the biochemical pathways related to cell survival and proliferation, primarily regulated by protein kinases . By inhibiting Pim-1 kinase, it disrupts these pathways, leading to decreased cell survival and proliferation . The compound also influences the apoptotic pathway, promoting cell death .

Pharmacokinetics

In silico assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties indicates that this compound is orally bioavailable without blood-brain barrier penetration . This suggests that the compound can be effectively absorbed and distributed within the body, metabolized, and then excreted, which impacts its bioavailability.

Result of Action

The result of the action of this compound is a decrease in cell survival and proliferation, particularly in cancer cells . It achieves this by inhibiting Pim-1 kinase and inducing apoptosis . This leads to a reduction in tumor growth, making it a potential anticancer agent .

Properties

IUPAC Name

N-propan-2-ylthieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-9(2)16-14(18)13-8-11-7-10-5-3-4-6-12(10)17-15(11)19-13/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJCKPWLRVVDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC2=CC3=CC=CC=C3N=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.